N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of kinase inhibitors and has shown promising results in various preclinical studies.
Scientific Research Applications
Alkylating Benzamides with Melanoma Cytotoxicity
Research on alkylating benzamides, such as radioiodinated N-(2-(diethylamino)ethyl)benzamides, has revealed their selective action against melanotic melanoma, making them useful for scintigraphic imaging in nuclear medicine. These compounds, when conjugated with alkylating cytostatics, have shown enhanced toxicity against melanoma cells, suggesting their potential for targeted drug delivery in melanoma therapy. Compounds in this category have been found to exhibit higher toxicity against B16 melanoma and SK-MEL-28 cells compared to chlorambucil alone, with certain derivatives showing promising targeting effects (Wolf et al., 2004).
Antitumor Agents
The crystal structure analysis of 4-(3,3-dimethyl-1-triazeno)benzamide, a compound with a triazene moiety, indicates its potential as an antitumor agent. The unique bond characteristics within the triazene moiety suggest its significance in the compound's antitumor activity (Bullerwell et al., 1995).
Antibacterial and Antifungal Applications
Novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have been evaluated for their in vitro antibacterial and antifungal activities, demonstrating moderate activity against Bacillus subtilis and Candida albicans. Some derivatives exhibited excellent anticonvulsant activity, highlighting the therapeutic potential of these compounds (Rajasekaran et al., 2006).
Photophysical Properties and Fluorescence Applications
A study on N-2-Aryl-1,2,3-Triazoles introduced a novel class of blue-emitting fluorophores. These compounds, synthesized from benzimidazol-2-yl and naphthylsulphonic acids, exhibited absorption in the near-visible and visible regions and showed potential for applications in fluorescence and materials science due to their thermal stability and photophysical properties (Padalkar et al., 2015).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-17(2)22(20,21)12-5-3-11(4-6-12)13(19)14-9-10-18-15-7-8-16-18/h3-8H,9-10H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDMCPGLEZQXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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